molecular formula C13H26N2 B1275968 1-(2-Piperidin-4-ylethyl)azepane CAS No. 96901-05-2

1-(2-Piperidin-4-ylethyl)azepane

Cat. No. B1275968
CAS RN: 96901-05-2
M. Wt: 210.36 g/mol
InChI Key: YCJUPXPSGLFKEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(2-Piperidin-4-ylethyl)azepane” is represented by the formula C13H26N2 .

Scientific Research Applications

. This compound is used for the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.

Synthesis of Polysubstituted Azepanes

The compound serves as a starting material for the synthesis of complex azepanes via photochemical dearomative ring expansion of nitroarenes . This innovative method allows for the creation of functionalized nitrogen heterocycles, which are integral to the development of high-value materials in pharmaceuticals and materials science.

Drug Discovery

1-(2-Piperidin-4-ylethyl)azepane: is a key intermediate in the production of drugs. Its derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This highlights its versatility and importance in medicinal chemistry.

Catalysis

This compound is involved in Pd/LA-catalyzed decarboxylation processes, which are used to synthesize non-fused N-aryl azepane derivatives . These reactions proceed under mild conditions and have a wide scope, making them practical for various synthetic applications.

properties

IUPAC Name

1-(2-piperidin-4-ylethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJUPXPSGLFKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406500
Record name 1-(2-piperidin-4-ylethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Piperidin-4-ylethyl)azepane

CAS RN

96901-05-2
Record name 1-(2-piperidin-4-ylethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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